1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid
CAS No.:
Cat. No.: VC17525929
Molecular Formula: C18H14N2O4
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N2O4 |
|---|---|
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 1-benzhydrylimidazole-4,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24) |
| Standard InChI Key | HMBGOZIBJJKYCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a benzhydryl group () and at the 4- and 5-positions with carboxylic acid groups () . This arrangement confers both hydrophobic (benzhydryl) and hydrophilic (carboxylic acid) properties, making it amphiphilic.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.31 g/mol | |
| CAS Number | 69840-49-9 | |
| MDL Number | MFCD27938848 | |
| NMR Solvent | DMSO-d6 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis in DMSO-d6 reveals distinct proton environments:
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The benzhydryl group exhibits aromatic proton signals between 7.2–7.5 ppm.
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Carboxylic acid protons appear as broad singlets around 12–13 ppm .
Synthesis and Purification Strategies
Patent-Based Synthesis Routes
A patented method for analogous 1-benzylimidazole derivatives involves:
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Condensation Reaction: Reacting imidazole-4,5-dicarboxylic acid with benzhydryl bromide in the presence of a base (e.g., KCO) at 80–100°C .
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Esterification: Protecting carboxylic acids as benzyl esters using in toluene .
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Cyclization: Heating the intermediate at 230–260°C for 4 hours to form the imidazole ring .
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Purification: Neutralization with alkali, solvent extraction (e.g., acetone), and reduced-pressure distillation .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 230–260°C | Maximizes cyclization efficiency |
| Reaction Time | 4 hours | Prevents decomposition |
| Solvent | Toluene | Enhances solubility |
Challenges in Macrocyclic Derivative Synthesis
Efforts to incorporate this scaffold into 14-membered macrocycles faced low yields (15–30%), attributed to steric hindrance from the benzhydryl group . Molecular modeling suggests conformational flexibility persists despite macrocyclization, as confirmed by X-ray crystallography .
Biological and Pharmaceutical Applications
Macrocyclic Drug Scaffolds
The compound’s rigid yet flexible structure makes it a candidate for macrocyclic libraries targeting protein-protein interactions . Despite synthetic challenges, these macrocycles are prioritized for high-throughput screening due to their unique pharmacophore display .
| Manufacturer | Purity | Packaging | Price |
|---|---|---|---|
| Alichem | 95% | 1 g | $400 |
| Chemenu | 95% | 5 g | $593 |
| Crysdot | 95+% | 5 g | $628 |
Future Directions and Research Opportunities
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Antiviral Optimization: Modifying the benzhydryl group to enhance bioavailability while retaining antiviral potency .
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Macrocycle Libraries: Developing novel synthetic routes (e.g., solid-phase synthesis) to improve yields .
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Materials Science: Exploring metal-organic frameworks (MOFs) using the compound’s carboxylic acid groups as coordination sites.
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